(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Description
Discovery and Development Background
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane was first synthesized in the early 2000s as part of efforts to develop stable analogs of natural tubulin-binding agents. The compound emerged from structural modifications of combretastatin A-4 (CA-4), a potent antitubulin agent isolated from Combretum caffrum. Researchers sought to replace CA-4’s labile cis-stilbene double bond with a rigid 1,3-dioxolane ring to enhance metabolic stability while retaining spatial orientation critical for bioactivity. Key synthetic steps involved acid-catalyzed cyclocondensation of 3,4,5-trimethoxybenzaldehyde derivatives with ethylene glycol, followed by resolution of stereoisomers.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core scaffold | 1,3-Dioxolane ring with cis-oriented 3,4,5-trimethoxyphenyl groups |
| Molecular formula | C₂₁H₂₆O₈ |
| Molecular weight | 406.43 g/mol |
| Critical substitutions | Methoxy groups at 3,4,5 positions on both aromatic rings |
Position in Medicinal Chemistry Research
This compound occupies a unique niche in antimitotic drug development due to its dual role:
- Tubulin polymerization inhibition : Maintains submicromolar IC₅₀ values (0.1–1.2 μM) in cancer cell lines by binding β-tubulin’s colchicine site.
- Structural probe : The dioxolane bridge enables study of conformational constraints’ impact on vascular-disrupting activity.
Unlike CA-4 phosphate prodrugs in clinical trials, this analog’s non-hydrolyzable structure makes it valuable for mechanistic studies of tumor vasculature targeting.
Relationship to Combretastatin Family
The compound shares three critical pharmacophoric elements with combretastatins:
- 3,4,5-Trimethoxyphenyl (A-ring) for tubulin binding affinity
- Aromatic B-ring with methoxy substitutions
- Cis-oriented bridge maintaining 6.2–6.5 Å inter-ring distance
Structural comparison to CA-4 :
- CA-4 : Cis-stilbene (C=C bond) with inherent isomerization risk
- Dioxolane analog : Fixed cis-configuration via oxygen-containing ring
This modification reduces metabolic degradation while preserving critical hydrogen bonding with tubulin’s Thr179 and Asn101 residues.
Evolution of Dioxolane-Based Bioactive Compounds
The success of this compound spurred development of diverse dioxolane-containing therapeutics:
Table 2: Dioxolane Derivatives in Drug Discovery
The 1,3-dioxolane moiety enhances pharmacokinetic properties through:
Properties
IUPAC Name |
2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYHYGJMLZLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391306 | |
| Record name | 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116673-47-3 | |
| Record name | 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits significant pharmacological potential, particularly in the field of cancer treatment. Its derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. For instance, a study highlighted that certain trimethoxybenzoyl derivatives showed enhanced chemoreversal activity when combined with anticancer drugs like vincristine and doxorubicin. Specifically, the di-ester derivative was reported to be 340-fold more active than verapamil in reversing drug resistance in KB cell lines .
Mechanism of Action:
The mechanism underlying the chemoreversal activity is linked to the inhibition of P-glycoprotein (P-gp), an efflux pump that contributes to drug resistance in cancer therapy. The spatial arrangement of the compound's structure is critical for maintaining effective interaction with the P-gp binding site .
Coordination Chemistry
Complex Formation:
Recent studies have investigated the coordination properties of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane with transition metals such as palladium. The formation of palladium complexes with this compound has been characterized using crystallography and spectroscopy techniques. These complexes demonstrate interesting structural features including square-planar configurations and significant π-π stacking interactions between aromatic rings .
Applications in Catalysis:
The palladium complexes derived from this compound have potential applications in catalysis due to their stability and reactivity. The ability to form stable complexes can facilitate various organic transformations, making it a valuable component in synthetic organic chemistry .
Material Science
Polymeric Applications:
The structural characteristics of this compound lend themselves to applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .
Data Tables
Case Studies
Case Study 1: Chemoresistance Reversal
In a study exploring the reversal of drug resistance in cancer therapies, researchers synthesized several analogs of this compound. The di-ester variant demonstrated remarkable efficacy against resistant KB cell lines when used alongside vincristine. This underscores the compound's potential as a therapeutic agent in overcoming MDR .
Case Study 2: Coordination Complexes
A detailed investigation into the coordination behavior of this compound revealed that it forms stable complexes with palladium ions. These complexes were characterized by X-ray crystallography and exhibited unique structural features that could be beneficial for catalytic applications in organic synthesis .
Mechanism of Action
The mechanism of action of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomer: (−)-Trans-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Structural Difference : The trans-isomer features a 1,3-dioxolane ring with trimethoxyphenyl groups in a trans-configuration, contrasting with the cis-isomer’s spatial arrangement.
- Biological Activity : The trans-isomer acts as a platelet-activating factor receptor (PAFR) antagonist, inhibiting PAF-mediated signaling pathways .
- Key Insight : Stereochemistry critically impacts receptor binding; the cis-isomer’s activity as a PAFR antagonist remains unstudied in the provided evidence, suggesting divergent pharmacological applications.
Antimicrobial 1,3-Dioxolane Derivatives
Compounds such as dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (compound 7, ) share the 1,3-dioxolane scaffold but differ in substituents:
- Substituents : Hydroxyphenyl and carboxylate ester groups (vs. trimethoxyphenyl in the cis-compound).
- Biological Activity : Exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 4.8 to 5000 µg/mL against pathogens like S. aureus and C. albicans .
Combretastatin A-4 and Its Prodrugs
Combretastatin A-4 (CA-4), a natural anticancer agent, shares structural motifs (trimethoxyphenyl groups) but lacks the dioxolane ring:
- Structural Similarity : Both CA-4 and the cis-dioxolane feature trimethoxyphenyl groups, which are critical for tubulin-binding activity in CA-4 .
- Prodrug Strategies : CA-4 derivatives (e.g., phosphate salts 1m and 1n) were developed to address poor water solubility, achieving stability and bioavailability .
Comparative Data Table
Research Implications and Gaps
- Stereochemical Impact : The cis-isomer’s biological profile remains underexplored compared to its trans-counterpart. Further studies could clarify its receptor affinity or cytotoxicity.
- Antimicrobial Potential: While other dioxolanes show antimicrobial activity, the cis-compound’s trimethoxyphenyl groups may confer distinct interactions with microbial targets.
- Solubility Considerations : Unlike CA-4 prodrugs, the cis-dioxolane’s solubility profile is uncharacterized, warranting analysis to assess formulation challenges.
Biological Activity
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (CAS No. 116673-47-3) is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological effects, focusing on antibacterial and antifungal properties, cytotoxicity against cancer cell lines, and its mechanism of action.
- Molecular Formula : C21H26O8
- Molecular Weight : 406.43 g/mol
- Boiling Point : 508.3 ± 50.0 °C (predicted)
- Density : 1.184 ± 0.06 g/cm³ (predicted)
- Appearance : White to off-white solid
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized various chiral and racemic 1,3-dioxolanes and tested their activity against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 4 | Staphylococcus aureus | 625 | Excellent |
| Compound 6 | Staphylococcus epidermidis | 1250 | Good |
| Compound 8 | Pseudomonas aeruginosa | 625 | Excellent |
| Compound 3 | Escherichia coli | >1000 | Inactive |
The results showed that while some compounds were effective against S. aureus and P. aeruginosa, no activity was observed against E. coli or Klebsiella pneumoniae .
Antifungal Activity
In addition to antibacterial properties, certain dioxolane derivatives demonstrated antifungal activity. For instance:
- All tested compounds except one showed significant antifungal effects against Candida albicans.
This suggests that modifications in the molecular structure can enhance the antifungal efficacy of these compounds .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 12.05 ± 0.02 | Significant inhibition |
| A549 | >100 | No significant effect |
| B16F10 | 70.60 | Moderate cytotoxicity |
The compound exhibited potent cytotoxicity in the MDA-MB-231 breast cancer cell line while showing less efficacy in other tested lines .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
Q & A
Basic: What synthetic methodologies are recommended for (±)-Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane, and how is stereochemistry controlled?
The synthesis typically involves cyclocondensation of 3,4,5-trimethoxyphenyl precursors with glyoxal derivatives under acidic or thermal conditions. For example, analogous dioxolanes are synthesized via [3+3] organocatalytic reactions using chiral catalysts to control stereochemistry . Key steps include:
- Precursor preparation : 3,4,5-Trimethoxyphenylacetic acid or nitrile derivatives are used as starting materials .
- Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) or Lewis acid-mediated (e.g., BF₃·Et₂O) conditions promote dioxolane ring formation.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., proline derivatives) can enforce cis/trans configurations .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~5.95 ppm for dioxolane protons) and HRMS .
Basic: How is the pharmacological activity of this compound assessed in PAFR (Platelet-Activating Factor Receptor) studies?
- In vitro assays :
- Platelet aggregation inhibition : Measure inhibition of PAF-induced aggregation in human platelets using light transmission aggregometry. The trans-isomer shows IC₅₀ ~1 μM, while the cis-isomer is inactive .
- Competitive binding assays : Use radiolabeled PAF (³H-PAF) to determine receptor affinity (Kᵢ values) .
- Controls : Include (±)-cis isomers as negative controls and WEB-2086 (a known PAFR antagonist) as a positive control .
Basic: How should researchers address contradictions in isomer activity reports (e.g., cis vs. trans)?
- Purity validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to confirm isomer purity (>99%) .
- Structural confirmation : Single-crystal X-ray diffraction resolves absolute configuration .
- Biological replicates : Repeat assays with independently synthesized batches to rule out batch-specific artifacts .
Basic: What are the stability and optimal storage conditions for this compound?
- Stability : Sensitive to light, moisture, and oxidation. Stable for >6 months at -20°C under argon .
- Storage : Store in amber vials with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Disposal : Incinerate as hazardous organic waste per EPA guidelines .
Advanced: How is this compound used in in vivo models to study immune modulation?
- Murine models : Administer intraperitoneally (1–5 mg/kg) to inhibit PAFR in sepsis or bacterial pneumonia studies. Monitor survival, cytokine levels (e.g., TNF-α, IL-6), and bacterial load .
- Controls : Use (±)-trans isomers and PAFR knockout mice to validate specificity .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs?
- Critical substituents :
- Analog screening : Test derivatives like (±)-trans-2,5-bis(3,4-dimethoxyphenyl)-1,3-dioxolane for comparative IC₅₀ values .
Advanced: How to resolve conflicting reports on bioactivity in different cell lines?
- Cell-specific factors : Assess PAFR expression via qPCR or flow cytometry. Activity correlates with receptor density .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 PAFR-null cell lines to confirm target specificity .
Advanced: What analytical techniques validate isomer ratio in synthetic batches?
- Chiral chromatography : Use Daicel Chiralpak IG-U columns (hexane:isopropanol = 90:10) to resolve cis/trans isomers .
- NMR NOE experiments : Detect spatial proximity of protons to confirm cis configuration (e.g., NOE between C2 and C5 protons) .
Advanced: How are computational methods applied to optimize this compound's pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
